Abl Kinase Inhibitory Potency: 4‑Bromobenzylthio vs. 4‑Fluorobenzylthio Analog
In a biochemical Abl kinase assay, the 2‑chlorobenzamide analog bearing a 4‑bromobenzylthio group (N-[5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide) exhibited a Ki of 0.28 µM, whereas the corresponding 4‑fluorobenzylthio analog showed a Ki of 0.52 µM, revealing that the bromine atom provides an approximately 1.9‑fold gain in affinity [1]. This SAR trend supports the selection of the 4‑bromobenzylthio‑containing scaffold for programs targeting Abl or related tyrosine kinases.
| Evidence Dimension | Abl kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.28 µM (4‑bromobenzylthio analog) |
| Comparator Or Baseline | Ki = 0.52 µM (4‑fluorobenzylthio analog) |
| Quantified Difference | ≈ 1.9‑fold lower Ki (higher potency) |
| Conditions | Recombinant Abl kinase, ATP concentration at Km, radiometric assay |
Why This Matters
The 4‑bromobenzylthio substitution yields nearly twice the kinase affinity of the 4‑fluoro analog, translating into a clear, quantifiable advantage for lead optimization in kinase inhibitor projects.
- [1] Radi, M.; Crespan, E.; Botta, G.; Falchi, F.; Maga, G.; Manetti, F.; Corradi, V.; Mancini, M.; Santucci, M.A.; Schenone, S.; Botta, M. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg. Med. Chem. Lett. 2008, 18, 1207-1211. View Source
